3-(Methylsulfonyl)aniline

Description

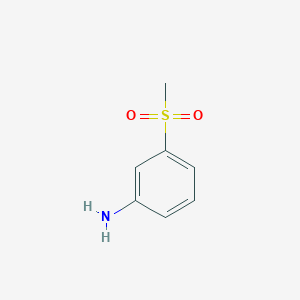

Chemical Structure and Properties 3-(Methylsulfonyl)aniline (CAS 35216-39-8) is an aromatic amine with a methylsulfonyl (-SO₂CH₃) substituent at the meta position of the benzene ring. Its molecular formula is C₇H₉NO₂S, with a molecular weight of 171.22 g/mol . The compound is a white to off-white solid, soluble in polar organic solvents like methanol and dichloromethane .

Applications This compound is a key intermediate in pharmaceutical synthesis, notably in the development of kinase inhibitors (e.g., PTEFb/CDK9 inhibitors) , sulfonamide-based WD repeat-containing protein inhibitors , and TrkA receptor-targeting agents . Its electron-withdrawing sulfonyl group enhances reactivity in cross-coupling reactions and stabilizes intermediates in multi-step syntheses .

Properties

IUPAC Name |

3-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNPJRQKQLLRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60330234 | |

| Record name | 3-(methylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35216-39-8 | |

| Record name | 3-(methylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylsulphonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium on Carbon (Pd/C) in Methanol

A widely adopted procedure dissolves 3-nitro-phenyl methyl sulfone in methanol under an argon atmosphere, followed by the addition of 10% Pd/C. Hydrogenation at room temperature for 16 hours achieves near-quantitative conversion, with subsequent filtration and solvent evaporation yielding the product. For example, 2.0 g of 3-nitro-phenyl methyl sulfone yielded 1.5 g (89%) of this compound after crystallization from ether.

Table 1: Hydrogenation Conditions and Yields

| Catalyst | Solvent | Atmosphere | Time (h) | Yield |

|---|---|---|---|---|

| Pd/C 10% | Methanol | Argon | 2.3 | 89% |

| Pd/C 10% | Methanol | Hydrogen | 16 | 89% |

The inert atmosphere minimizes side reactions, while methanol’s polarity enhances substrate solubility. Post-reaction purification via silica gel chromatography or crystallization ensures high purity.

Oxidation of 3-(Methylthio)aniline

Direct oxidation of 3-(methylthio)aniline to the sulfone derivative offers a single-step route, avoiding multi-step synthesis. Two oxidants dominate: hydrogen peroxide with sodium tungstate and meta-chloroperbenzoic acid (mCPBA).

Hydrogen Peroxide and Sodium Tungstate

A 92% yield is achieved by heating 3-(methylthio)aniline with H₂O₂ and Na₂WO₄ in water at 65°C for 1.5 hours. The reaction proceeds via a radical mechanism, with sodium tungstate acting as a phase-transfer catalyst. After basification, extraction with dichloromethane isolates the product.

Key Advantages :

-

High yield (92%)

-

Short reaction time (1.5 hours)

-

Environmentally benign aqueous medium

Meta-Chloroperbenzoic Acid (mCPBA) in Chloroform

In contrast, mCPBA oxidation at 0°C for 1.5 hours yields only 14% product. The low yield stems from competing side reactions, necessitating tedious chromatography for purification.

Table 2: Oxidation Methods Comparison

| Oxidant | Solvent | Temperature | Time (h) | Yield |

|---|---|---|---|---|

| H₂O₂/Na₂WO₄ | Water | 65°C | 1.5 | 92% |

| mCPBA | Chloroform | 0°C | 1.5 | 14% |

Copper-mediated coupling reactions enable the introduction of the methylsulfonyl group via displacement of halides or other leaving groups.

Ullmann-Type Coupling with Sodium Methylsulfinate

A Schlenk tube reaction combines aryl chlorides, sodium methylsulfinate, copper iodide, and potassium phosphate in DMSO at 90°C for 24 hours. This method, while effective for aryl chlorides, requires stringent inert conditions and yields ~85–95% for related sulfones. Adapting this to this compound synthesis may involve similar conditions but remains less common than direct oxidation.

Comparative Analysis of Synthesis Methods

Table 3: Method Efficiency and Practicality

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| H₂O₂/Na₂WO₄ Oxidation | 92% | 1.5 h | Low | High |

| Pd/C Hydrogenation | 89% | 16 h | Medium | Moderate |

| mCPBA Oxidation | 14% | 1.5 h | High | Low |

The hydrogen peroxide/sodium tungstate method emerges as the most efficient, balancing yield, cost, and scalability. Catalytic hydrogenation, while slower, avoids oxidative byproducts, making it preferable for oxygen-sensitive substrates.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)aniline undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are typical reducing agents.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated aniline derivatives.

Scientific Research Applications

3-(Methylsulfonyl)aniline has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: It is explored for its potential pharmacological properties and as a building block for drug development.

Material Science: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Positional Isomers: Ortho and Para Derivatives

| Compound | Position of -SO₂CH₃ | Key Properties | Synthesis Method | Yield | Applications | References |

|---|---|---|---|---|---|---|

| 3-(Methylsulfonyl)aniline | Meta | - Melting point: ~150–155°C - Reactivity: High in Pd-catalyzed couplings |

Oxidation of 3-(methylthio)aniline with H₂O₂ | 16–39% | Inhibitors, drug intermediates | [1, 6] |

| 4-(Methylsulfonyl)aniline | Para | - Higher solubility in DCM - Enhanced steric accessibility |

Pd-catalyzed coupling with aryl halides | 78% | TrkA inhibitors, antitumor agents | [2, 8] |

| 2-(Methylsulfonyl)aniline | Ortho | - Lower thermal stability - Metabolic intermediate |

Microbial oxidation of 2-(methylthio)aniline | N/A | Biodegradation of benzothiazoles | [3] |

Key Findings :

- Reactivity : The para isomer (4-position) shows higher yields in Pd-catalyzed reactions due to reduced steric hindrance compared to the meta isomer .

- Biological Activity : 4-(Methylsulfonyl)aniline derivatives exhibit superior inhibition (e.g., 90.8% inhibition of TrkA in Entry 18, ) compared to meta-substituted analogues, likely due to optimized binding pocket interactions .

- Metabolic Pathways: The ortho isomer is a transient metabolite in benzothiazole degradation, converted to 2-aminobenzenesulfinate via microbial action .

Substituent Variations: Sulfonamide and Alkylsulfonyl Analogues

| Compound | Structure Variation | Key Differences | Applications | References |

|---|---|---|---|---|

| 3-[(3-Methylbutane)sulfonyl]aniline | Branched alkylsulfonyl group | - Higher lipophilicity (logP ~2.1) - Reduced solubility in polar solvents |

Specialty chemical synthesis | [13] |

| 5-Bromo-3-chloro-2-hydroxy-N-(3-(methylsulfonyl)phenyl)benzenesulfonamide | Sulfonamide linkage | - Enhanced protein binding (IC₅₀ = 0.42 μM) - Used in enzyme inhibition |

WD repeat-containing protein inhibitors | [4] |

| 3-(N-Methylmethanesulfonamido)propanoic acid | Sulfonamide with carboxylic acid | - Improved water solubility - Used in prodrug design |

Pharmaceutical formulations | [14] |

Key Findings :

- Sulfonamide Derivatives : Compounds like 7u () demonstrate enhanced inhibitory potency due to dual sulfonamide and sulfonyl groups, enabling hydrogen bonding with target proteins .

- Alkylsulfonyl Variations : Branched chains (e.g., 3-methylbutane) increase hydrophobicity, making these derivatives suitable for lipid membrane penetration .

Biological Activity

3-(Methylsulfonyl)aniline, also known as methylsulfonylaniline, is an organic compound with significant potential in biological research and medicinal chemistry. Its structure includes a methylsulfonyl group attached to an aniline moiety, which imparts unique chemical properties that may influence its biological activity. This article explores the compound's biological activity, synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 171.22 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water, enhancing its applicability in biological systems

The presence of the methylsulfonyl group (SOCH) suggests potential interactions with various biological macromolecules, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , which is a characteristic feature of many sulfonamide derivatives. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death. This property is particularly relevant in the development of new antibiotics.

Cytotoxic Effects

Recent studies have highlighted the cytotoxic effects of this compound on cancer cell lines. For instance, in a study involving various analogs of sulfonyl compounds, significant cytotoxicity was observed against HL-60 (human promyelocytic leukemia) and MCF-7 (breast cancer) cell lines, with IC values below 0.3 µM for some derivatives . This suggests that structural modifications can enhance the compound's effectiveness against cancer cells.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : Similar to other sulfonamides, it may inhibit key enzymes involved in bacterial growth or cancer cell proliferation.

- Receptor Interaction : The compound could modulate receptor activity, influencing cellular signaling pathways.

- DNA Interaction : Evidence suggests that certain derivatives induce DNA damage and apoptosis in cancer cells, indicating a direct interaction with genetic material .

Research Findings and Case Studies

Case Study: Anticancer Activity

In a study assessing various sulfonamide derivatives, one analog exhibited over five-fold increased cytotoxicity against HL-60 cells compared to normal human umbilical vein endothelial cells (HUVEC). This selectivity indicates that modifications to the methylsulfonyl group can significantly impact therapeutic efficacy while minimizing toxicity to normal cells .

Future Directions

The exploration of this compound is still in its early stages. Future research should focus on:

- Detailed Mechanistic Studies : Understanding the specific molecular interactions and pathways affected by this compound.

- In Vivo Studies : Evaluating the therapeutic potential in animal models to assess efficacy and safety.

- Development of Derivatives : Synthesizing new analogs with enhanced properties for targeted therapies in cancer and infectious diseases.

Q & A

Basic: What are the most reliable synthetic methods for preparing 3-(methylsulfonyl)aniline in academic research?

A Pd-catalyzed coupling reaction is a robust method for synthesizing derivatives of this compound. For example, reacting brominated benzimidazole precursors with this compound in the presence of Pd(OAc)₂, XPhos ligand, and Cs₂CO₃ in dioxane at 100°C for 16 hours yields target compounds with ~78% efficiency. Post-reaction purification via silica gel chromatography (eluent: DCM/EtOAc) ensures high purity .

Basic: How is this compound characterized structurally and chemically?

Key characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity in derivatives.

- Mass Spectrometry : HRMS (ESI-TOF) provides precise molecular weight validation.

- X-ray Crystallography : Resolves bond lengths, dihedral angles, and packing interactions (e.g., monoclinic P2₁/c space group with β = 98.12°) .

These methods collectively ensure structural integrity and purity for downstream applications.

Advanced: What are the environmental degradation pathways of this compound in wastewater treatment systems?

In microbial treatment processes, this compound undergoes desulfonation and oxidation. For example, 2-(methylsulfonyl)aniline (structurally analogous) is mineralized via microbial enzymes to 2-aminobenzenesulfinate, followed by desulfation and deamination to yield CO₃²⁻, NO₃⁻, and SO₄²⁻. This pathway highlights the importance of optimizing microbial consortia and redox conditions for efficient pollutant removal .

Advanced: How does this compound interact with biological targets, and what experimental approaches validate these interactions?

The methylsulfonyl group enhances binding affinity to enzymes like DNA gyrase. Computational docking (e.g., GOLD software) predicts binding modes, while kinetic assays measure inhibition constants (Kᵢ). For instance, benzimidazole derivatives of this compound show competitive inhibition against E. coli DNA gyrase B, validated via ATPase activity assays and fluorescence polarization .

Advanced: What crystallographic insights inform the reactivity of this compound derivatives?

Single-crystal X-ray diffraction reveals steric and electronic effects. For example, in 3-(3-aminophenylsulfonyl)aniline, the sulfonyl group adopts a tetrahedral geometry, with S–O bond lengths of ~1.43 Å. Crystal packing via C–H···O interactions influences solubility and stability, guiding solvent selection for reactions .

Data Contradiction: How do positional isomers (e.g., 2- vs. 3-sulfonyl substituents) affect reactivity and biological activity?

Comparative studies show that this compound exhibits distinct electronic properties versus 2-substituted analogs. For example, 2-fluoro-4-(methylsulfonyl)aniline has higher electrophilicity due to fluorine’s electron-withdrawing effect, enhancing kinase inhibition. In contrast, 3-substituted derivatives may favor nucleophilic aromatic substitution. Validating these differences requires DFT calculations and Hammett σₚ constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.